N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)cinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)cinnamamide is a useful research compound. Its molecular formula is C20H22N2O3 and its molecular weight is 338.407. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antagonistic Properties Against Serotonin
Cinnamamides, including compounds structurally similar to N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)cinnamamide, have been studied for their potential as serotonin antagonists. Research by Dombro and Woolley (1964) revealed that cinnamamides with aminoalkyl groups on the amide nitrogen could act as antimetabolites of serotonin, showing significant antiserotonin activity in both isolated rat uterus and in vivo assays. The introduction of specific groups into the cinnamamide structure was found to increase antiserotonin potency significantly (Dombro & Woolley, 1964).
Synthesis and Antidepressant-like Action
A study by Deng et al. (2011) described the synthesis and pharmacological evaluation of N-(2-hydroxyethyl) cinnamamide derivatives. These compounds exhibited significant antidepressant-like actions in mice, as demonstrated by reduced immobility time in the forced swimming test (FST) and tail suspension test (TST), highlighting their potential therapeutic application in treating depression (Deng, Wu, Wei, & Quan, 2011).
Tyrosinase Inhibitory Kinetics and Antimelanogenic Properties
Nazir et al. (2021) investigated methoxy-substituted tyramine derivatives for their inhibitory effects against mushroom and human tyrosinase as a strategy to identify anti-melanogenic ingredients. Their findings indicated potent inhibitory activity, suggesting these compounds as promising candidates for the development of tyrosinase inhibitors, potentially applicable in treatments for melanogenesis disorders (Nazir, Rafique, Kausar, Abbas, Ashraf, Rachtanapun, Jantanasakulwong, & Ruksiriwanich, 2021).
Anticancer Properties
Cinnamic acid derivatives, including those structurally related to this compound, have been extensively researched for their anticancer potentials. A review by De, Baltas, and Bedos-Belval (2011) highlighted the synthesis and biological evaluation of various cinnamoyl acids, esters, amides, hydrazides, and related derivatives, emphasizing their underutilized antitumor efficacy despite a rich medicinal tradition and recent synthetic advancements in antitumor agents (De, Baltas, & Bedos-Belval, 2011).
Properties
IUPAC Name |
(E)-N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-25-14-13-21-20(24)15-17-7-10-18(11-8-17)22-19(23)12-9-16-5-3-2-4-6-16/h2-12H,13-15H2,1H3,(H,21,24)(H,22,23)/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCSRDUQSMOZNK-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNC(=O)CC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.